Androstanolone acetate

Overview

Description

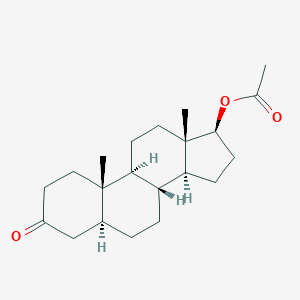

Androstanolone acetate (C₂₁H₃₂O₃), also known as dihydrotestosterone (DHT) acetate, is a synthetic androgen and anabolic steroid. It is the acetylated ester form of 5α-dihydrotestosterone (5α-DHT), a potent natural androgen. With a molecular weight of 332.49 g/mol (CAS 1164-91-6), this compound is characterized by its esterification at the 17β-hydroxyl group, which enhances lipophilicity and prolongs its metabolic stability compared to non-esterified DHT . This compound has gained attention in PROTAC (Proteolysis-Targeting Chimera) technology, where it serves as a ligand to target androgen receptors (AR) for protein degradation . Its primary applications are in research settings, particularly in studying androgen-dependent pathways and drug development .

Preparation Methods

Synthetic Route from Dihydrotestosterone

The most widely documented preparation of androstanolone acetate involves the direct acetylation of dihydrotestosterone (DHT, 5α-androstan-17β-ol-3-one). This method, reported in recent studies , achieves high yields through selective esterification of the 17β-hydroxyl group.

Reaction Conditions and Reagents

The acetylation proceeds via nucleophilic acyl substitution under anhydrous conditions. DHT (5.0 g, 17.2 mmol) is dissolved in dry pyridine (32.0 mL, 400 mmol), followed by dropwise addition of acetic anhydride (18.8 mL, 200 mmol). Pyridine acts as both solvent and base, neutralizing the generated acetic acid and driving the reaction to completion . The mixture stirs at room temperature for 24 hours, monitored by thin-layer chromatography (TLC) using ethyl acetate/hexanes (3:7) as the mobile phase.

Table 1: Key Reaction Parameters

| Parameter | Specification |

|---|---|

| Molar ratio (DHT:Ac₂O) | 1:11.6 |

| Temperature | 25°C ± 2°C |

| Reaction time | 24 hours |

| Solvent system | Pyridine (neat) |

Workup and Purification

Post-reaction, excess reagents are removed via rotary evaporation under reduced pressure (40°C, 15 mmHg). The crude product undergoes sequential washes to eliminate acidic byproducts:

-

Acidified water (pH 3, HCl-adjusted) removes residual pyridine

-

10% sodium carbonate solution neutralizes acetic acid

-

Deionized water rinses to neutral pH

The organic layer (ethyl acetate) is dried over anhydrous sodium sulfate, filtered, and concentrated. Recrystallization from hot ethyl acetate yields white crystalline this compound (5.5 g, 83%) with a melting point of 155–156°C, consistent with literature values .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms structural integrity:

-

¹H NMR (500 MHz, CDCl₃): δ 0.99 (s, C18-CH₃), 1.03 (s, C19-CH₃), 2.05 (s, OAc-CH₃), 4.60 (m, H-17β)

-

¹³C NMR (126 MHz, CDCl₃): δ 170.8 (C=O, acetate), 85.4 (C-17), 21.0 (OAc-CH₃)

The absence of a broad singlet at δ 3.65 ppm (characteristic of free 17β-OH) verifies complete acetylation .

Alternative Synthetic Approaches

While direct acetylation remains predominant, advanced methodologies have emerged for specialized applications:

Enzymatic Acetylation

Preliminary studies suggest lipase-catalyzed transesterification using vinyl acetate as acyl donor. This approach, though currently yielding lower efficiency (45–55%), offers potential for stereoselective modifications .

Solid-Phase Synthesis

Recent developments incorporate this compound into PROTACs via resin-bound intermediates. The steroid nucleus is anchored through its 3-keto group, allowing sequential coupling with E3 ligase ligands and polyethylene glycol (PEG) linkers .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical acetylation | 83% | >99% | Industrial |

| Enzymatic | 52% | 92% | Lab-scale |

| Solid-phase | 68% | 95% | Research |

Process Optimization Strategies

Solvent Effects

Replacing pyridine with dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) reduces reaction time to 6 hours but increases epimerization risk at C-17 .

Temperature Control

Elevating temperature to 40°C decreases reaction time to 18 hours but necessitates strict moisture exclusion to prevent hydrolysis.

Catalytic Enhancements

Microwave-assisted synthesis (100 W, 60°C) achieves 89% yield in 45 minutes, though requiring specialized equipment .

Quality Control Protocols

HPLC Analysis

Reverse-phase chromatography (C18 column, 250 × 4.6 mm) with UV detection at 254 nm confirms purity:

-

Mobile phase: Methanol/water (75:25)

-

Retention time: 8.2 ± 0.3 minutes

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 333.2401 [M+H]⁺ (calc. 333.2429 for C₂₁H₃₂O₃), confirming molecular formula .

Industrial-Scale Considerations

Large batches (>1 kg) require:

-

Continuous distillation for pyridine recovery (98% efficiency)

-

Cascade crystallization with temperature gradient control

-

PAT (Process Analytical Technology) integration for real-time monitoring

Emerging Challenges and Solutions

Byproduct Formation

Trace amounts of 17α-acetate isomer (<0.5%) form via SN1 pathway. Addition of molecular sieves (4Å) suppresses carbocation formation, reducing isomer content to <0.1% .

Environmental Impact

Green chemistry initiatives replace pyridine with biodegradable bases like 1,8-diazabicycloundec-7-ene (DBU), achieving comparable yields with reduced toxicity .

Chemical Reactions Analysis

Stanolone acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stanolone acetate may yield ketones or alcohols, while reduction may yield hydrocarbons or alcohols.

Scientific Research Applications

Medical Applications

Androstanolone acetate has several therapeutic uses, primarily in hormone replacement therapy and specific medical conditions.

Hormone Replacement Therapy

- Indication : It is utilized for treating male hypogonadism, a condition where the body does not produce enough testosterone.

- Administration : Typically administered via intramuscular injection due to its low oral bioavailability, achieving effective therapeutic levels in the bloodstream .

Other Medical Uses

- Gynecomastia Treatment : Topical formulations have been effective in treating gynecomastia, particularly in young males with androgen insensitivity syndrome .

- Breast Cancer Treatment : Historically, it was used in high doses to treat advanced breast cancer in women, although this practice has diminished due to adverse effects and the development of better alternatives .

Scientific Research Applications

This compound serves as a valuable tool in various research domains.

Biological Research

- Androgen Receptor Studies : It is used to investigate the mechanisms of androgen action and receptor binding, providing insights into hormone regulation and biological processes.

- Animal Models : Preclinical studies often involve animal models to explore its physiological effects and therapeutic potential.

Pharmaceutical Development

- Quality Control : The compound is employed as a reference standard in the production of steroid-based pharmaceuticals, ensuring quality and consistency .

- Synthetic Chemistry : Researchers utilize this compound in developing synthetic methods for steroid esters, contributing to advancements in steroid chemistry.

Case Studies and Clinical Insights

Various studies illustrate the effects and implications of this compound use.

Case Study 1: Anabolic Steroid Users

A study examining anabolic-androgenic steroid users revealed that while initial experiences with AAS like this compound were positive (increased muscle mass and strength), long-term use led to negative psychological effects, including aggression and mood swings. Many users also reported polysubstance abuse issues .

Case Study 2: Hormone Replacement Therapy Efficacy

Clinical trials assessing the efficacy of this compound for treating male hypogonadism indicated improvements in testosterone levels and associated symptoms. However, concerns about virilization effects and lack of estrogenic activity led to a decline in its use for this purpose .

Comparison of this compound with Other Steroids

The following table summarizes key characteristics of this compound compared to other common anabolic steroids:

| Compound | Aromatization | Administration Route | Common Uses |

|---|---|---|---|

| This compound | No | Intramuscular | Hypogonadism, gynecomastia treatment |

| Testosterone | Yes | Various (oral, IM) | Hormone replacement |

| Nandrolone | Yes | Intramuscular | Muscle gain, injury recovery |

| Methandienone | Yes | Oral | Muscle gain |

Mechanism of Action

Stanolone acetate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The molecular targets and pathways involved include the androgen receptor, estradiol 17-beta-dehydrogenase 1, estrogen receptor alpha, and mineralocorticoid receptor . These interactions result in the modulation of various physiological processes, such as muscle growth, hair growth, and the development of male secondary sexual characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and physicochemical properties of Androstanolone acetate and related steroids:

Key Observations:

- Ester Influence on Pharmacokinetics: The acetate group in this compound provides moderate lipophilicity, balancing solubility and half-life. Its high solubility (88.84 M) suggests suitability for oral or topical formulations . Longer esters (e.g., heptanoate, propionate) increase lipophilicity, slowing absorption and prolonging activity, making them ideal for injectable depot formulations .

- Structural Differences: this compound differs from testosterone acetate in its reduced A-ring (5α-androstane structure vs. 4-ene in testosterone), enhancing AR binding affinity due to DHT’s higher potency . Androsterone acetate (a testosterone metabolite) lacks the 3-keto group of this compound, reducing androgenic activity .

Functional and Pharmacological Comparisons

Androgen Receptor Binding and Activity

- This compound: Binds AR with high affinity, mimicking DHT’s effects. Used in PROTACs to degrade AR-overexpressing cancers .

- Testosterone acetate : Less potent than DHT derivatives due to weaker AR binding; primarily used in hormone replacement therapy .

- Drostanolone propionate: A DHT derivative with anabolic properties, historically used in breast cancer treatment due to anti-estrogenic effects .

Metabolic Stability

- Acetylated compounds like this compound undergo hydrolysis by esterases, releasing free DHT. This contrasts with heptanoate/propionate esters, which require slower enzymatic cleavage, extending their half-lives .

Biological Activity

Androstanolone acetate, also known as 5α-dihydrotestosterone acetate, is a synthetic androgen derived from testosterone. It is primarily used in clinical settings for its anabolic properties and has been studied for its effects on various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

This compound exerts its biological effects primarily through the androgen receptor (AR). Upon binding to AR, it initiates a cascade of cellular events that lead to the expression of genes responsible for muscle growth, bone density maintenance, and other androgenic effects. The compound's potency can be attributed to its structural modifications that enhance receptor affinity and bioavailability.

Therapeutic Applications

1. Hormone Replacement Therapy (HRT)

- This compound is utilized in HRT for men with testosterone deficiency, helping to restore normal testosterone levels and alleviate symptoms such as fatigue, depression, and reduced libido.

2. Muscle Wasting Disorders

- It is prescribed for patients suffering from muscle wasting conditions like cachexia or chronic obstructive pulmonary disease (COPD), where it promotes lean muscle mass gain and improves overall physical function.

3. Osteoporosis Treatment

- Research indicates that this compound can enhance bone mineral density in aging men, making it a potential treatment option for osteoporosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

-

Case Study 1: Hormonal Therapy in Hypogonadal Men

A study involving hypogonadal men treated with this compound showed marked improvements in libido and mood after 12 weeks of therapy. Serum testosterone levels increased significantly, demonstrating its effectiveness as a replacement therapy. -

Case Study 2: Cachexia Management

In patients with cancer-related cachexia, administration of this compound resulted in a notable increase in body weight and muscle mass over an eight-week period. Patients reported enhanced appetite and energy levels.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Anabolic Effects: Research indicates that the compound effectively promotes muscle hypertrophy through increased nitrogen retention and protein synthesis .

- Cardiovascular Impact: Some studies suggest potential cardiovascular benefits due to improved lipid profiles associated with anabolic steroid use; however, caution is advised due to possible adverse effects .

- Cognitive Effects: Preliminary research has indicated that androgen therapy might have positive effects on mood and cognitive function, particularly in older adults .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Androstanolone acetate that influence its experimental applications in molecular biology?

- This compound (C₂₁H₃₂O₃; MW 332.49 g/mol) has a solubility of 2.672E-01 moles/L in aqueous solutions at pH 7.4 and a melting point of 332.49°C . These properties impact its handling in PROTAC experiments, where solubility and stability are critical for maintaining ligand-target interactions. Researchers should pre-dissolve it in organic solvents (e.g., DMSO) for aqueous compatibility, ensuring concentrations remain below precipitation thresholds .

Q. How can researchers quantify this compound in biological matrices such as serum or plasma?

- Detection methods include LC-MS/MS for high sensitivity (detection limits ~pg/mL) and ELISA for high-throughput screening. Challenges include matrix effects (e.g., plasma proteins) and cross-reactivity with structurally similar steroids like dihydrotestosterone. Sample preparation via solid-phase extraction or immunoaffinity purification is recommended to improve specificity .

Q. What analytical techniques are recommended for assessing the purity of this compound in synthetic batches?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 240–254 nm) and LC-MS are standard for identifying impurities (e.g., testosterone acetate, 4-androstenediol) . Batch-specific certificates of analysis (CoA) should include residual solvent levels (e.g., acetonitrile) and enantiomeric purity data .

Advanced Research Questions

Q. How does this compound function as a ligand in PROTAC molecules, and what design considerations optimize its efficacy?

- In PROTACs, this compound binds androgen receptor (AR) or AR-related proteins, enabling targeted ubiquitination and proteasomal degradation. Key design factors include:

- Linker Chemistry : Polyethylene glycol (PEG) or triethylene glycol (TEG) linkers balance hydrophilicity and steric flexibility to enhance E3 ligase recruitment .

- Binding Affinity : Surface plasmon resonance (SPR) assays validate KD values (<100 nM) for target engagement .

- Cellular Permeability : Structural modifications (e.g., acetyl group removal) may improve cell uptake without compromising binding .

Q. What strategies resolve contradictions in PROTAC activity data involving this compound?

- Discrepancies in degradation efficiency often arise from:

- Cell-Type Variability : AR expression levels differ across models (e.g., LNCaP vs. HEK293). Validate target presence via Western blot .

- Off-Target Effects : Use CRISPR knockout controls to confirm PROTAC specificity .

- Pharmacokinetic Factors : Monitor half-life and intracellular accumulation using radiolabeled tracers (³H-acetate tagging) .

Q. How can researchers characterize and mitigate impurities in this compound formulations used in preclinical studies?

- Common impurities include 3-oxoandrost-4-en-17-yl acetate (EP impurity E) and residual synthetic intermediates. Mitigation involves:

- Chromatographic Separation : Gradient elution with C18 columns and acetonitrile/water mobile phases .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic byproducts (e.g., free stanolone) .

Q. What structural analogs of this compound are under investigation for enhancing PROTAC selectivity?

- Derivatives like 17β-hydroxy-5α-androstan-3-one acetate and 5α-dihydrotestosterone acetate are being tested for improved AR binding. Structure-activity relationship (SAR) studies focus on acetoxyl group positioning and steric hindrance minimization .

Q. Methodological Guidelines

- Experimental Design : For PROTAC studies, include dose-response curves (1–1000 nM) and negative controls (linker-only molecules) .

- Data Validation : Cross-verify degradation efficiency via qPCR (mRNA levels) and flow cytometry (protein turnover) .

- Ethical Compliance : Adhere to institutional guidelines for steroid handling, including waste disposal protocols and occupational exposure limits .

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCTUFVQFCIIDS-NGFSFWIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922040 | |

| Record name | Dihydrotestosterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-91-6 | |

| Record name | Dihydrotestosterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stanolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stanolone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.